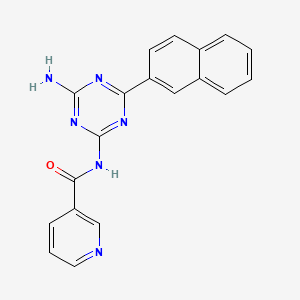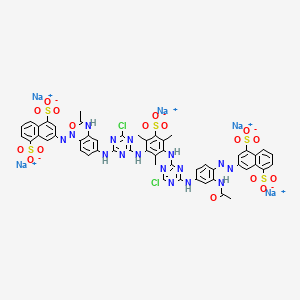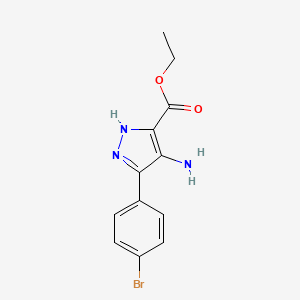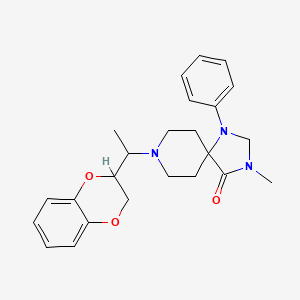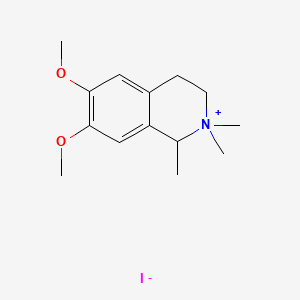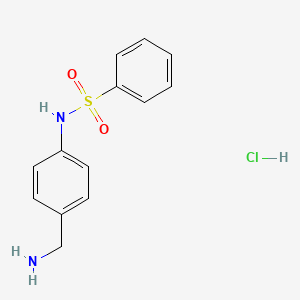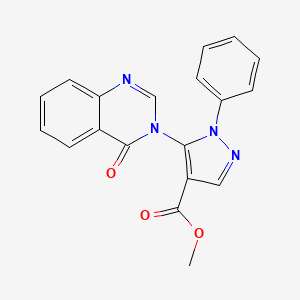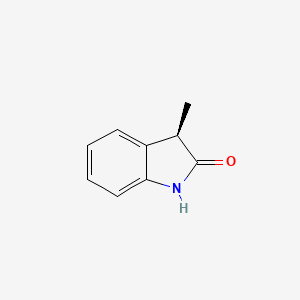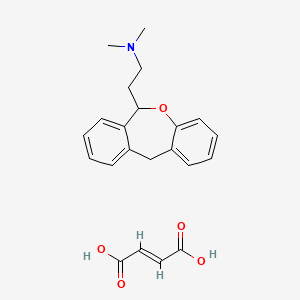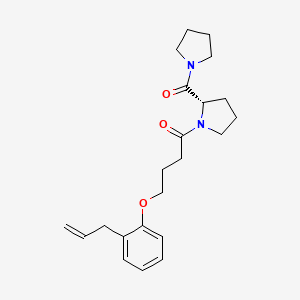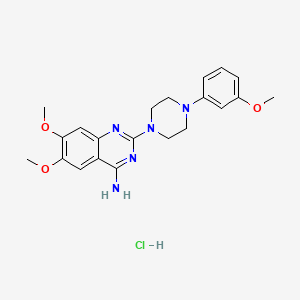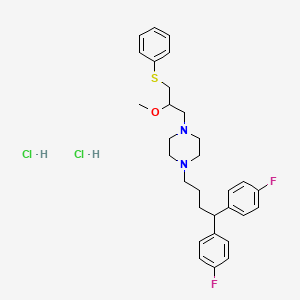
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) is a complex organic compound that features a diazonium group attached to a benzene ring substituted with a methoxy group and a pyrrolidinyl group The compound also includes a trichlorozinc anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) typically involves the diazotization of 3-methoxy-4-pyrrolidin-1-ylbenzene. This process requires the reaction of the amine precursor with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with zinc chloride to form the trichlorozinc complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to manage the addition of reagents and control temperature.
化学反应分析
Types of Reactions
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide or copper(I) chloride in aqueous conditions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium borohydride or stannous chloride in acidic conditions.
Major Products
Substitution: 3-methoxy-4-pyrrolidin-1-ylbenzene derivatives.
Coupling: Azo compounds.
Reduction: 3-methoxy-4-pyrrolidin-1-ylbenzene.
科学研究应用
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of dyes and pigments, as well as in materials science for the development of novel materials with specific properties.
作用机制
The mechanism of action of 3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) depends on its application. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. In reduction reactions, the diazonium group is reduced to an amine, which can then participate in further chemical transformations. The trichlorozinc anion may also play a role in stabilizing the diazonium group and facilitating its reactivity.
相似化合物的比较
Similar Compounds
3-methoxy-4-hydroxybenzenediazonium: Similar structure but with a hydroxyl group instead of a pyrrolidinyl group.
4-pyrrolidin-1-ylbenzenediazonium: Lacks the methoxy group.
3-methoxybenzenediazonium: Lacks the pyrrolidinyl group.
Uniqueness
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) is unique due to the presence of both the methoxy and pyrrolidinyl groups, which can influence its reactivity and potential applications. The trichlorozinc anion also adds to its uniqueness by providing additional stability and reactivity.
属性
CAS 编号 |
16243-87-1 |
|---|---|
分子式 |
C11H14Cl3N3OZn |
分子量 |
376.0 g/mol |
IUPAC 名称 |
3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C11H14N3O.3ClH.Zn/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;;;;/h4-5,8H,2-3,6-7H2,1H3;3*1H;/q+1;;;;+2/p-3 |
InChI 键 |
YFDRHGJGZVIBGF-UHFFFAOYSA-K |
规范 SMILES |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.Cl[Zn-](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



